molecular formula C15H16N4O B8308366 5-[(Butan-2-yl)oxy]-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-18-4

5-[(Butan-2-yl)oxy]-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No. B8308366
M. Wt: 268.31 g/mol
InChI Key: VGYLRPGYXSGGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04460773

Procedure details

In 50 ml of sec.-butanol was dissolved 2.1 g (0.091 mole) of metallic sodium, and then, 10.0 g (0.043 mole) of 5-chloro-phenyl-1H-pyrazolo[3,4-b]pyrazine was added to the solution. The mixture was heated under reflux for 2 hours. After completion of the reaction, the excessive amount of sec.-butanol was removed by distillation under a reduced pressure. The residue was washed with water, dried and then recrystallized from hexane to obtain 6.2 g (the yield was 53%) of 5-sec.-butoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine in the form of a colorless needle crystal.
Name
5-chloro-phenyl-1H-pyrazolo[3,4-b]pyrazine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([N:9]2[C:13]3=[N:14][CH:15]=[CH:16][N:17]=[C:12]3[CH:11]=[N:10]2)[CH:8]=1.[CH:18]([OH:22])([CH2:20][CH3:21])[CH3:19]>>[CH:18]([O:22][C:16]1[N:17]=[C:12]2[CH:11]=[N:10][N:9]([C:7]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:8]=3)[C:13]2=[N:14][CH:15]=1)([CH2:20][CH3:21])[CH3:19] |^1:0|

Inputs

Step One
Name
5-chloro-phenyl-1H-pyrazolo[3,4-b]pyrazine
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC=C(C1)N1N=CC=2C1=NC=CN2
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the excessive amount of sec.-butanol was removed by distillation under a reduced pressure
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)OC=1N=C2C(=NC1)N(N=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.